3-Carbamimidoylbenzoic acid hydrochloride

Description

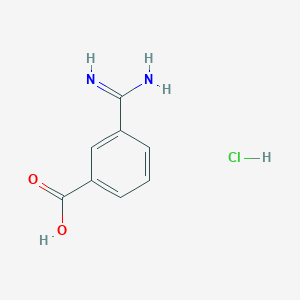

3-Carbamimidoylbenzoic acid hydrochloride is a benzoic acid derivative featuring a carbamimidoyl group (-C(=NH)NH₂) at the 3-position of the aromatic ring, with a hydrochloride salt formation.

Properties

IUPAC Name |

3-carbamimidoylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEOLJZRKPZDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42823-63-2 | |

| Record name | Benzoic acid, 3-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42823-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamimidoylbenzoic acid hydrochloride typically involves the reaction of 3-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Carbamimidoylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Carbamimidoylbenzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Carbamimidoylbenzoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The positional isomerism between 3-methyl and 4-methyl derivatives (e.g., 3-methylbenzimidamide vs. The absence of a carboxyl group in benzenecarboximidamide hydrochloride hydrate reduces its acidity compared to this compound, impacting solubility and interaction with charged biomolecules .

Salt Form and Solubility: The dihydrochloride salt of 3-(aminomethyl)benzimidamide enhances aqueous solubility compared to mono-hydrochloride derivatives, making it suitable for biochemical assays .

Functional Group Diversity: The aminomethyl group in 3-(aminomethyl)benzimidamide dihydrochloride introduces an additional basic site, which may improve interactions with negatively charged residues in enzymatic pockets .

Pharmacological and Industrial Relevance of Analogous Compounds

- Biochemical Reagents: Derivatives such as 3-(aminomethyl)benzimidamide dihydrochloride are utilized as coupling agents or intermediates in peptide synthesis, highlighting the versatility of amidine hydrochlorides in organic chemistry .

Biological Activity

3-Carbamimidoylbenzoic acid hydrochloride (CBH) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C9H10ClN3O2

- CAS Number : 42823-63-2

This compound is characterized by its carbamimidoyl and benzoic acid moieties, which contribute to its biological activity.

The biological activity of CBH primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit inhibitory effects on specific enzymes related to metabolic pathways.

Enzyme Inhibition Studies

Research indicates that CBH may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of CBH have demonstrated significant inhibition with K values indicating potent activity against these enzymes .

Biological Activities

- Antidiabetic Properties :

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary studies indicate that CBH and its derivatives may possess antimicrobial properties, although detailed investigations are still required to elucidate these effects fully.

Case Study 1: Antidiabetic Effects

A study focused on the synthesis and evaluation of N-carbamimidoyl derivatives showed that certain compounds exhibited higher α-GLY inhibition compared to their effects on AChE, highlighting their potential as antidiabetic agents. The most effective derivative had a K value of 103.94±13.06 nM against α-GLY, suggesting strong antidiabetic activity .

Case Study 2: Neuroprotective Potential

In vitro studies on CBH derivatives demonstrated significant inhibition of AChE and BChE, with implications for treating Alzheimer's disease. The compounds were tested against standard inhibitors, showing comparable or superior efficacy .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.